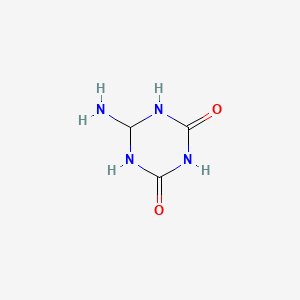

6-Amino-1,3,5-triazinane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6N4O2 |

|---|---|

Molecular Weight |

130.11 g/mol |

IUPAC Name |

6-amino-1,3,5-triazinane-2,4-dione |

InChI |

InChI=1S/C3H6N4O2/c4-1-5-2(8)7-3(9)6-1/h1H,4H2,(H3,5,6,7,8,9) |

InChI Key |

XMSSOQCEJOFTAS-UHFFFAOYSA-N |

Canonical SMILES |

C1(NC(=O)NC(=O)N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Amino 1,3,5 Triazinane 2,4 Dione

Strategies for the Construction of the 1,3,5-Triazinane-2,4-dione (B1200504) Ring System

The formation of the foundational triazine ring can be achieved through several pathways, primarily involving the assembly of smaller components through cycloaddition and condensation reactions or by modifying existing triazine precursors like cyanuric acid.

Cycloaddition reactions offer an effective method for constructing heterocyclic systems. For instance, a [2+2+1+1] cycloaddition of 1,3,5-triazinanes with methylene (B1212753) compounds has been developed to access related hexahydropyrimidine structures, demonstrating the utility of the triazinane ring as a synthon researchgate.net. While not directly forming the dione (B5365651), these strategies highlight the reactivity of the triazinane core. The reaction of 1,2,3,5-tetrazines with amidines to form 1,3,5-triazines proceeds through an addition/N2 elimination/cyclization mechanism, showcasing a predictable regioselectivity for forming the triazine ring nih.gov.

Condensation reactions are a more common and direct route. A key method involves the cyclization of guanidine derivatives with reagents like chlorocarbonylisocyanate, which directly installs the desired dione functionality onto a pre-formed amino-imino structure nih.gov. Another versatile approach is the one-pot, three-component reaction of arylaldehydes, thiourea (B124793), and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives nih.gov. A plausible mechanism for this transformation involves the initial reaction of an aldehyde with thiourea to form an imine, which then reacts with another molecule of thiourea to furnish a tricomponent adduct that cyclizes with the elimination of ammonia (B1221849) nih.gov.

Urea (B33335) serves as a fundamental and cost-effective precursor for the synthesis of various triazines, including cyanuric acid (1,3,5-triazinane-2,4,6-trione) researchgate.net. The thermal treatment of urea can lead to the formation of cyanuric acid through intermediates like biuret (B89757) rsc.org. Theoretical studies using density functional theory support mechanisms for the formation of triazines from urea via free radical routes, suggesting that biuret is a precursor for cyanuric acid rsc.org. The synthesis can be performed in a liquid phase by heating urea in a solvent, a process known as trimerization researchgate.net.

Once formed, cyanuric acid (a tri-oxo analog of ammelide) becomes a key intermediate for producing a wide array of 1,3,5-triazine (B166579) derivatives. The chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which is readily synthesized from cyanuric acid, can be sequentially displaced by various nucleophiles, including amines, to build a diverse library of substituted triazines nih.govmdpi.com. This stepwise substitution is a cornerstone of triazine chemistry, allowing for precise control over the final molecular structure.

Advanced Synthetic Techniques for 6-Amino-1,3,5-triazinane-2,4-dione Derivatives

Modern synthetic chemistry focuses on developing more sophisticated, efficient, and sustainable methods. For this compound derivatives, this includes solid-phase synthesis for combinatorial library generation, regioselective strategies for creating complex non-symmetrical molecules, and the integration of green chemistry principles to minimize environmental impact.

Solid-phase synthesis is a powerful technique for the combinatorial generation of compound libraries. A notable protocol for trisubstituted this compound derivatives begins with a resin-bound amine nih.gov. This immobilized amine is converted to a polymer-bound S-methylthiopseudourea, which then reacts with secondary amines to yield disubstituted guanidines. The crucial cyclization step is achieved by treating the polymer-bound guanidines with chlorocarbonylisocyanate, which forms the triazinedione ring. A third point of diversity can be introduced via a Mitsunobu reaction, making the method highly adaptable for creating large libraries of related compounds nih.gov. This approach has also been used for the synthesis of 2,4-diamino-1,3,5-triazines, starting from 2,4-dichloro-1,3,5-triazine captured by a resin-bound amine, followed by further amination and cleavage from the resin researchgate.net.

Table 1: Key Steps in Solid-Phase Synthesis of this compound Derivatives nih.gov

| Step | Reactants | Product | Purpose |

| 1 | Resin-bound amine | Polymer-bound S-methylthiopseudourea | Activation of the amine for guanidine formation. |

| 2 | Polymer-bound S-methylthiopseudourea, Secondary amine | Polymer-bound disubstituted guanidine | Introduction of the second point of diversity. |

| 3 | Polymer-bound guanidine, Chlorocarbonylisocyanate | Polymer-bound triazinedione | Ring formation (cyclization). |

| 4 | Polymer-bound triazinedione, Alcohol, Mitsunobu reagents | Cleaved, trisubstituted triazinedione | Introduction of the third point of diversity and cleavage from resin. |

The ability to selectively introduce different substituents at specific positions on the triazine ring is crucial for tailoring the molecule's properties. The most common precursor for this strategy is cyanuric chloride, whose three chlorine atoms exhibit differential reactivity based on temperature mdpi.comchim.it. This reactivity gradient allows for a stepwise and regioselective nucleophilic substitution.

The general principle for this temperature-controlled process is as follows:

First Substitution: The displacement of the first chlorine atom is highly facile and can be conducted at low temperatures, typically around 0-5°C mdpi.com.

Second Substitution: The replacement of the second chlorine requires moderately higher temperatures, often at room temperature nih.govchim.it. The decreased reactivity is due to the electron-donating nature of the first substituent.

Third Substitution: The final substitution requires significantly more energy, usually involving heating at reflux temperatures (e.g., 70-80°C or higher) for extended periods nih.govchim.it.

This stepwise control enables the synthesis of non-symmetrical tri-substituted triazines by introducing different nucleophiles at each temperature stage mdpi.com. For example, a monosubstituted triazine can be prepared by reacting cyanuric chloride with one equivalent of an amine at 0°C nih.gov. This product can then be isolated and reacted with a different amine at room temperature to yield a di-substituted product, which can subsequently be reacted with a third amine at elevated temperatures nih.gov.

The application of green chemistry principles to the synthesis of triazine derivatives aims to reduce waste, minimize energy consumption, and use less hazardous materials. Key metrics for evaluating the "greenness" of a reaction include Atom Economy (AE) and Process Mass Intensity (PMI) whiterose.ac.uk.

Several green synthetic protocols have been developed for 1,3,5-triazine derivatives:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a highly efficient method for synthesizing triazines. It dramatically reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions mdpi.comchim.itresearchgate.net. For example, the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation is a green procedure due to the reduction in solvent use, short reaction time, and simple work-up researchgate.netrsc.org. Microwave heating has also proven advantageous for the difficult replacement of the third chlorine atom on cyanuric chloride, avoiding the decomposition that can occur with prolonged conventional heating chim.it.

Ultrasound-Assisted Synthesis: Sonochemical methods also accelerate reaction rates and improve yields. The synthesis of 4,6-disubstituted-1,3,5-triazine derivatives using ultrasonic irradiation can be completed in 30-60 minutes, compared to 4-5 hours for conventional reflux methods, with yields of up to 96% mdpi.com.

Solvent-Free and Aqueous Media: Conducting reactions in the absence of organic solvents or in water significantly enhances the sustainability of the process mdpi.comchim.it. Cyclotrimerization of nitriles has been achieved under solvent-free conditions, providing a clean, economical, and safe procedure chim.it.

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Triazines

| Method | Conditions | Time | Yield | Green Advantage | Reference |

| Conventional | Reflux in organic solvent | 5-9 hours | ~69% | - | nih.govmdpi.com |

| Microwave-Assisted | Microwave irradiation (solvent or solvent-free) | 10-15 minutes | Good to Excellent | Reduced time, energy, and solvent use. | chim.itresearchgate.net |

| Ultrasound-Assisted | Ultrasonic irradiation at 40°C | 30-60 minutes | Up to 96% | Reduced time, improved yield. | mdpi.com |

Functionalization and Modification of the Ammelide (B29360) Scaffold

The ammelide structure presents multiple sites for functionalization, including the exocyclic amino group and the nitrogen and carbon atoms within the triazine ring. These reactive centers allow for a variety of chemical modifications to tailor the molecule's properties for specific applications.

N-Alkylation and N-Substitution Approaches

The nitrogen atoms within the ammelide ring and the exocyclic amino group are potential sites for alkylation and other substitution reactions. While the amide nitrogen atoms are generally less nucleophilic, they can be deprotonated by strong bases to facilitate alkylation. The exocyclic amino group, being more nucleophilic, can also undergo substitution reactions.

Detailed experimental data on the N-alkylation and N-substitution of ammelide is limited in the available literature. However, general principles of amine and amide chemistry suggest that these transformations are feasible. For instance, N-alkylation of amides can be achieved using alkyl halides in the presence of a strong base such as sodium hydride in an aprotic solvent like THF or DMF. The exocyclic amino group could potentially be alkylated under milder conditions, but over-alkylation to secondary and tertiary amines can be a competing process.

N-acylation of the exocyclic amino group is another potential modification. This reaction would likely proceed using acyl chlorides or anhydrides in the presence of a base to neutralize the liberated acid. Such a transformation would yield N-acylammelide derivatives.

Introduction of Diverse Chemical Moieties at Ring Positions

The functionalization of the carbon atoms within the triazine ring of ammelide is a challenging endeavor due to the electron-deficient nature of the ring system. Electrophilic substitution reactions are generally difficult on such heterocyclic systems. However, nucleophilic substitution at the carbon atoms is a more plausible route, particularly if a suitable leaving group is present.

One documented example of modifying the ammelide scaffold involves the nitration of a derivative. Specifically, the nitration of 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione, a methylated analog of ammelide, has been reported. This reaction resulted in the formation of cyanuric acid and tetranitromethane, indicating a complex reaction pathway that leads to the degradation of the triazine ring rather than a simple substitution.

Further research is required to explore the introduction of a wider range of functional groups at the ring positions of the ammelide scaffold.

Synthesis of Fused and Bicyclic Triazine Systems

The ammelide scaffold can serve as a building block for the synthesis of more complex fused and bicyclic triazine systems. These reactions typically involve the condensation of ammelide with bifunctional reagents. For instance, reaction with β-dicarbonyl compounds could potentially lead to the formation of pyrimido[1,2-a] rsc.orgresearchgate.netkit.edutriazine derivatives. The acidic protons of the β-dicarbonyl compound can be removed by a base to generate a nucleophile that can attack the electrophilic carbon atoms of the triazine ring, followed by cyclization.

Similarly, the synthesis of triazolo[1,5-a] rsc.orgresearchgate.netkit.edutriazines could be envisioned through the reaction of ammelide with reagents that can provide the necessary atoms to form the fused triazole ring. However, specific examples of these transformations starting from ammelide are not well-documented in the current scientific literature. The development of synthetic routes to these fused systems from ammelide remains an area for further investigation.

Mechanistic Investigations of Synthetic Pathways Involving this compound

Understanding the reaction mechanisms, including the identification of intermediates and transition states, as well as the kinetic and thermodynamic parameters, is crucial for optimizing synthetic routes and controlling product outcomes.

Elucidation of Reaction Intermediates and Transition States

Computational studies, particularly using Density Functional Theory (DFT), have provided insights into the formation of ammelide from urea. These studies have elucidated a free radical-based mechanism, identifying various reaction intermediates and transition states with their associated energy barriers.

The formation of ammelide from the thermal decomposition of biuret is proposed to proceed through a series of steps involving radical intermediates. The initial step is the activation of urea to generate a radical intermediate. This is followed by a sequence of radical additions, rearrangements, and eliminations to form the triazine ring. For example, the formation of a key N=C(NH2) synthon proceeds through a two-step sequence of a 1,3-H rearrangement and the elimination of a hydroxyl radical. The cyclization to form the ammelide ring involves a radical-molecule complex and proceeds with a calculated energy barrier. rsc.org

While the formation of ammelide has been studied, detailed mechanistic investigations, including the characterization of intermediates and transition states for the functionalization and transformation reactions of ammelide itself, are scarce. Further computational and experimental studies are needed to elucidate these pathways.

Kinetics and Thermodynamics of Transformation Processes

The kinetics of the thermal decomposition of ammelide at high temperatures have been investigated. Thermogravimetric analysis (TGA) has been used to study the decomposition process and determine kinetic parameters. The decomposition of ammelide is a complex process that occurs at temperatures above 360 °C and is part of a larger reaction network involving other triazine compounds like ammeline (B29363) and melamine (B1676169). kit.edu

One study on the high-temperature decomposition of urea and its by-products provides kinetic parameters for the decomposition of ammelide. The reaction is modeled as a first-order process with a pre-exponential factor and activation energy determined from experimental data.

| Reaction | Pre-exponential factor (A) | Activation Energy (Ea) (kJ/mol) |

| ammd(s) → 2HNCO + 2Cyd(s) | 4.0 x 10¹⁰ | 175.67 |

| 3ammd(s) → 2ammn(s) + Cyd(s) + 2CO₂ | 1.0 x 10¹⁰ | 175.67 |

Table 1: Kinetic parameters for the thermal decomposition of ammelide (ammd) to isocyanic acid (HNCO) and cyanamide (Cyd), and to ammeline (ammn), cyanamide, and carbon dioxide. Data from a kinetic modeling study. kit.edu

Spectroscopic and Crystallographic Characterization of 6 Amino 1,3,5 Triazinane 2,4 Dione

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 6-Amino-1,3,5-triazinane-2,4-dione. Each method offers unique information, and together they provide a comprehensive picture of the compound's connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. For this compound, NMR spectra confirm the presence of its key functional groups and provide information about the triazine ring structure. Due to its limited solubility in common NMR solvents, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often used for analysis.

¹H-NMR: The proton NMR spectrum typically displays broad signals corresponding to the exchangeable protons of the amino (-NH₂) and amide (N-H) groups. This broadening is a result of rapid chemical exchange with trace amounts of water and quadrupolar relaxation effects from the adjacent nitrogen atoms.

¹³C-NMR: The carbon NMR spectrum provides key signals that correspond to the two distinct types of carbon atoms in the triazine ring. Signals are observed for the carbonyl carbons (C=O) and the carbon atom attached to the amino group. For instance, in related triazine structures, carbon signals for the triazine ring have been observed between approximately 164.0 and 169.5 ppm. Studies on analogous compounds like 6-methyl-1,3,5-triazine-2,4-diamine (B46240) show characteristic shifts for the ring carbons and the methyl substituent.

Table 1: Representative NMR Data for Triazine Analogues This table is illustrative of typical shifts for the triazine core, as specific experimental data for the title compound is not detailed in the provided search results.

| Nucleus | Chemical Shift (ppm) Range | Assignment | Reference |

|---|---|---|---|

| ¹³C | 164 - 170 | Triazine ring carbons (C=O, C-N) | |

| ¹H | 6.5 - 8.5 (broad) | Amine (NH₂) and Amide (NH) protons | General |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, typically measured on a solid sample (mull), shows several distinct absorption bands. Strong, broad bands in the region of 3000-3400 cm⁻¹ are characteristic of N-H stretching vibrations from both the amine and amide groups. Sharp, intense peaks corresponding to the C=O (carbonyl) stretching vibrations are typically observed around 1700 cm⁻¹. Other bands in the fingerprint region (below 1500 cm⁻¹) are attributed to triazine ring stretching and bending vibrations, as well as C-N stretching.

Raman Spectroscopy: Raman spectra provide complementary information to IR. For analogous triazine compounds, strong Raman bands are observed for the triazine ring breathing vibration (near 770 cm⁻¹) and asymmetric C-NH₂ stretching (near 1330 cm⁻¹). A medium-to-strong band around 800 cm⁻¹ in the infrared spectra of related compounds is attributed to an out-of-plane bending vibration of the triazine ring.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |

|---|---|---|---|

| 3400 - 3000 | Strong, Broad | N-H stretching (amine and amide) | |

| ~1700 | Strong, Sharp | C=O stretching (carbonyl) | |

| Fingerprint Region | Medium-Weak | Triazine ring vibrations, C-N stretching |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule.

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 128, which corresponds to its molecular weight (C₃H₄N₄O₂). The fragmentation pattern is characteristic of the triazine ring structure. Common fragmentation pathways involve the loss of small, stable molecules such as isocyanic acid (HNCO), carbon monoxide (CO), and ammonia (B1221849) (NH₃). This fragmentation provides valuable information for confirming the molecular structure.

Advanced techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) are particularly useful for analyzing non-volatile or thermally sensitive compounds, although they are more commonly applied to larger molecules like peptides and proteins. For triazine derivatives, Electrospray Ionization (ESI-MS) is also frequently used, often showing protonated molecules [M+H]⁺ or other adducts.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the carbonyl groups and the conjugated triazine ring system—are expected to exhibit characteristic absorptions in the UV region.

The spectrum would likely show absorptions corresponding to π → π* transitions associated with the C=O and C=N bonds within the conjugated system, and n → π* transitions originating from the non-bonding electrons on the oxygen and nitrogen atoms. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. While specific experimental data for the title compound is not detailed in the provided search results, studies on analogous 1,3,5-triazinane-2,4,6-trithiones, where C=S replaces C=O, have been conducted using various spectral-grade solvents to analyze their electronic properties.

Crystallographic Studies of this compound and its Analogues

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information, offering precise measurements of bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of the molecular and supramolecular structure of a crystalline solid. While specific crystallographic data for this compound is not available in the provided results, extensive studies have been performed on closely related triazine analogues, which provide a clear model for its expected solid-state structure.

For example, the crystal structure of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), a closely related analogue, has been determined to have a monoclinic system with the space group P2₁/c. Studies on other substituted 1,3,5-triazines also reveal that their supramolecular structures are heavily stabilized by extensive networks of hydrogen bonds and, in some cases, π-π stacking interactions.

It is expected that the crystal structure of this compound would be characterized by a planar or nearly planar triazine ring. The most significant feature would be a robust, three-dimensional supramolecular network formed by intermolecular hydrogen bonds between the amino group protons (donors), the amide protons (donors), and the carbonyl oxygen atoms (acceptors) of neighboring molecules. This extensive hydrogen bonding is responsible for the compound's high melting point and low solubility in many solvents.

Table 3: Representative Crystallographic Data for a Triazine Analogue (Melamine)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 7.29 | |

| b (Å) | 7.48 | |

| c (Å) | 10.33 | |

| β (°) | 108.52 | |

| Key Interactions | Hydrogen Bonding |

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. While the study of polymorphism is extensive for many organic compounds, specific crystallographic data detailing polymorphs of this compound, also known as ammelide (B29360), are not extensively reported in the reviewed scientific literature.

However, the potential for polymorphism in triazine derivatives is well-established. For instance, related triazine compounds have been shown to exhibit different crystal packing arrangements, which can influence their physical and chemical properties. These variations in crystal packing are primarily driven by the optimization of intermolecular interactions, such as hydrogen bonding and π-π stacking, to achieve the most stable thermodynamic state under specific crystallization conditions.

In the case of ammelide, the presence of multiple hydrogen bond donors (the amino group and ring nitrogens) and acceptors (the carbonyl oxygens) suggests a high propensity for the formation of intricate and stable hydrogen-bonded networks in the solid state. The specific arrangement of these hydrogen bonds can lead to different crystal packing motifs, and consequently, to the formation of polymorphs. Theoretical studies on the hydrolysis of melamine to cyanuric acid, a process in which ammelide is an intermediate, also allude to the complex solid-state behavior of these triazine compounds researchgate.net.

While specific crystallographic data for ammelide polymorphs are not available in the searched literature, a hypothetical representation of what such data might include is presented in the table below. This table is for illustrative purposes to demonstrate the type of information that would be critical in characterizing different polymorphic forms.

Hypothetical Crystallographic Data for Ammelide Polymorphs

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 7.85 | 10.20 |

| b (Å) | 9.50 | 7.95 |

| c (Å) | 6.20 | 5.80 |

| α (°) | 90 | 90 |

| β (°) | 105.2 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 446.8 | 469.8 |

| Z | 4 | 4 |

| Density (calculated) (g/cm³) | 1.895 | 1.805 |

Tautomerism and Isomerism in the this compound System

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a key characteristic of many heterocyclic compounds, including this compound. The potential for proton migration between the nitrogen and oxygen atoms of the triazine ring gives rise to several possible tautomeric forms. The most plausible of these are the amino-dione, imino-enol, and amino-enolone forms.

Experimental Determination of Tautomeric Equilibria

The experimental determination of the predominant tautomeric form and the equilibrium between different tautomers is crucial for understanding the chemical reactivity and biological activity of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are powerful tools for such investigations.

While direct and detailed experimental studies on the tautomeric equilibria of ammelide are not extensively available in the reviewed literature, theoretical studies and data from analogous compounds provide significant insights. For instance, a recent in-depth study on ammeline (B29363), a closely related triazine that is a precursor to ammelide in the hydrolysis of melamine, has shown that in the solid state, it exists exclusively in the amino-oxo tautomeric form. This provides strong evidence that the amino-dione form of ammelide is likely the most stable tautomer in the solid state as well.

In solution, the tautomeric equilibrium can be influenced by the solvent. Spectroscopic methods, particularly NMR, can be used to determine the relative populations of different tautomers. The chemical shifts of protons and carbons are sensitive to the electronic environment, which changes between tautomers. For example, the proton on a nitrogen atom in an amino group will have a different chemical shift compared to a proton on a nitrogen in an imino group.

The following table illustrates hypothetical ¹H NMR chemical shift data for the major tautomers of ammelide in different deuterated solvents, which would be used to determine the tautomeric equilibrium. The variation in chemical shifts and the integration of the signals would provide quantitative information on the population of each tautomer.

Hypothetical ¹H NMR Data for Ammelide Tautomers

| Proton | Amino-Dione Tautomer (ppm) | Imino-Enol Tautomer (ppm) |

|---|---|---|

| N-H (ring) | 10.5 - 11.5 | 9.0 - 10.0 |

| N-H (amino) | 6.5 - 7.5 | - |

| =N-H (imino) | - | 8.0 - 9.0 |

| O-H (enol) | - | 12.0 - 13.0 |

Influence of Environmental Factors on Tautomeric Forms

The equilibrium between different tautomeric forms is not static and can be significantly influenced by environmental factors such as the solvent, temperature, and pH.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can selectively stabilize one tautomer over another. Polar protic solvents, for example, can form hydrogen bonds with both the carbonyl and amino groups of the amino-dione tautomer, potentially stabilizing this form. In contrast, nonpolar aprotic solvents might favor the less polar imino-enol tautomer. The study of tautomeric equilibria in different solvents is, therefore, essential to predict the behavior of the compound in various chemical environments. While specific data for ammelide is scarce, studies on other heterocyclic systems have demonstrated significant shifts in tautomeric populations with changes in the solvent.

Temperature Effects: Temperature can also influence the position of the tautomeric equilibrium. According to the principles of thermodynamics, an increase in temperature will favor the formation of the higher-energy tautomer. Variable-temperature NMR spectroscopy is a key technique to study these effects. By monitoring the chemical shifts and signal integrations at different temperatures, the thermodynamic parameters (enthalpy and entropy) of the tautomerization process can be determined. For many tautomeric systems, the energy difference between the forms is small, and thus, a noticeable change in the equilibrium can be observed over a practical temperature range.

The following table provides a hypothetical representation of the influence of solvent and temperature on the percentage of the amino-dione tautomer of ammelide at equilibrium.

Hypothetical Influence of Environment on the Population of the Amino-Dione Tautomer (%)

| Solvent | 25 °C | 50 °C | 75 °C |

|---|---|---|---|

| DMSO-d₆ | 95 | 92 | 88 |

| Methanol-d₄ | 90 | 86 | 81 |

| Chloroform-d | 85 | 80 | 74 |

Computational and Theoretical Chemistry of 6 Amino 1,3,5 Triazinane 2,4 Dione

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental in elucidating the electronic characteristics of ammelide (B29360). These computational techniques model the molecule's electron distribution, orbital energies, and bonding nature, which are central to its chemical behavior.

Density Functional Theory (DFT) has been extensively applied to investigate ammelide, often in comparative studies with related s-triazine compounds like melamine (B1676169) and cyanuric acid. rsc.orgnih.govamazonaws.com DFT calculations have been instrumental in determining the most stable tautomeric form of ammelide, with studies indicating a preference for the keto tautomer. nih.govuni-muenchen.de These studies explore the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key indicators of chemical reactivity.

Theoretical studies using DFT have modeled the formation of triazines, including ammelide, from urea (B33335) via free radical pathways, which is relevant to prebiotic chemistry scenarios. rsc.orgrsc.orgrsc.org The structure of complexes involving melamine and its hydrolysis products, such as ammelide and cyanuric acid, has also been investigated using DFT to understand the intermolecular forces at play. researchgate.net Furthermore, DFT calculations have been used to analyze the deamination reaction of ammelide to cyanuric acid, providing insights into the reaction's feasibility and energetics. researchgate.net

Table 1: Selected Calculated Properties of Ammelide and Related Compounds from DFT Studies

| Compound | Property | Calculated Value | Method/Basis Set | Reference |

|---|---|---|---|---|

| Ammelide | Deamination Energy Barrier | 61 kJ mol⁻¹ | APFD/6-31G(d) | researchgate.net |

| Ammeline (B29363) | Deamination Energy Barrier | 100 kJ mol⁻¹ | APFD/6-31G(d) | researchgate.net |

| Cyanuric Acid | Tautomer Stability | Keto form most stable | DFT | nih.gov |

This table is for illustrative purposes and combines data from different computational studies. Direct comparison requires using consistent computational methods.

High-level ab initio calculations have been employed to refine the understanding of ammelide's properties and reactivity. For instance, the G4MP2 level of theory, a sophisticated ab initio method, was used to calculate the activation energy for the deamination of ammeline, a closely related compound, providing a value of 129 kJ mol⁻¹. researchgate.net Such calculations offer a benchmark for results obtained from DFT methods. Other studies have utilized ab initio approaches to investigate the structure and properties of ammeline and other triazines, establishing a foundation for understanding ammelide itself. colab.ws

Comparisons between DFT and coupled-cluster methods like CCSD(T) have been performed for the initial steps of triazine formation mechanisms to validate the accuracy of the DFT results. rsc.org These high-accuracy ab initio calculations, though computationally expensive, are crucial for validating the more commonly used DFT functionals for specific chemical systems.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the three-dimensional structure and dynamic behavior of molecules like ammelide.

Computational studies, primarily through quantum-chemical calculations, have focused on the tautomerism of ammelide, establishing the energetic preference for the keto form over its enol counterpart in both the solid state and aqueous solution. uni-muenchen.de While extensive molecular dynamics (MD) simulations focusing specifically on the conformational flexibility of isolated ammelide are not widely reported, the foundational knowledge of its most stable tautomer is critical for any subsequent dynamic studies. MD simulations are generally more suited for larger systems, such as proteins or polymers, but can be applied to smaller molecules to understand their behavior in different environments over time. nih.govyoutube.com

Ammelide, along with melamine and cyanuric acid, is known to form hydrogen-bonded networks. researchgate.net The arrangement of amino and carbonyl groups on the triazine ring allows for specific and strong hydrogen-bonding interactions. Computational studies have been essential in predicting and analyzing these interactions. The formation of a melamine-cyanurate complex, which is structurally analogous to potential ammelide-containing assemblies, is driven by extensive hydrogen bonding. researchgate.net Theoretical methods like quantum theory of atoms in molecules (QTAIM) and natural bond orbital (NBO) analysis are used to characterize and quantify such non-covalent interactions, providing deep insight into the nature of the hydrogen bonds. nih.gov While specific simulations of ammelide self-assembly are scarce, the principles derived from studies of related triazines are directly applicable.

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry has been vital in mapping out the potential reaction pathways involving ammelide. These studies calculate the energies of reactants, products, and transition states to determine the most likely mechanism.

Detailed DFT studies have proposed mechanisms for the prebiotic formation of ammelide from urea. rsc.orgrsc.org These studies outline free-radical pathways, calculating the energy barriers for key steps such as cyclization and the formation of N=C(NH2) synthons. rsc.orgrsc.org For example, one proposed mechanism for ammelide formation involves a radical-molecule complex that proceeds through a transition state to form the cyclized product. rsc.orgrsc.org

The deamination of ammelide to produce cyanuric acid has also been investigated computationally. researchgate.net A two-step mechanism was proposed, involving a nucleophilic addition to form a tetrahedral intermediate, followed by a 1,3-proton shift. researchgate.net The activation energies for these steps were calculated, revealing that the deamination of ammelide has a significantly lower energy barrier compared to the deamination of ammeline. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| 6-Amino-1,3,5-triazinane-2,4-dione | This compound |

| Ammelide | This compound |

| Ammeline | 4,6-Diamino-1,3,5-triazin-2-ol |

| Biuret (B89757) | Imidodicarbonic diamide |

| Cyanuric acid | 1,3,5-Triazinane-2,4,6-trione |

| Guanylurea | (Amino(imino)methyl)urea |

| Melamine | 1,3,5-Triazine-2,4,6-triamine |

In Silico Prediction of Spectroscopic Data

Computational tools, particularly those based on Density Functional Theory (DFT), have become indispensable for the accurate prediction of spectroscopic properties of molecules. researchgate.netmdpi.com These methods allow for the calculation of NMR chemical shifts and IR vibrational frequencies, offering a powerful complement to experimental spectroscopy.

Predicted ¹H NMR Spectrum

The prediction of the proton NMR spectrum involves calculating the magnetic shielding of each proton in the molecule. For this compound, the key proton signals are from the amino (-NH₂) and amine (-NH-) groups within the triazine ring. Due to the molecule's potential for tautomerism and the influence of solvent, these chemical shifts can vary. Computational models predict the following approximate chemical shifts. The presence of multiple exchangeable protons (on the nitrogen atoms) would likely result in broad signals in an experimental spectrum, a feature that standard prediction algorithms may not fully capture.

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Ring NH | ~8.5 - 9.5 |

| Amino (-NH₂) | ~6.5 - 7.5 |

Predicted ¹³C NMR Spectrum

In silico ¹³C NMR predictions identify the chemical shifts for the carbon atoms in the triazine ring. The molecule contains two types of carbon atoms: two carbonyl carbons (C=O) and one carbon bonded to the amino group. The distinct electronic environments of these carbons lead to different resonance frequencies. Computational predictions, often based on extensive databases and machine learning algorithms, provide valuable estimates for these shifts. nmrdb.orgualberta.ca The carbonyl carbons are expected to appear significantly downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms.

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | ~155 - 165 |

| C-NH₂ | ~150 - 160 |

Predicted Infrared (IR) Spectrum

Theoretical IR spectroscopy is calculated by determining the vibrational frequencies of the molecule's bonds. semanticscholar.org These calculations can predict the positions and relative intensities of the absorption bands in the IR spectrum. For this compound, key vibrational modes include the stretching of N-H and C=O bonds, as well as various bending and ring deformation modes. These predicted frequencies can be compared with experimental data, such as that available from the NIST Chemistry WebBook, to assess the accuracy of the computational method. nist.gov DFT calculations are a common method for obtaining theoretical vibrational spectra. psu.edu

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Stretching of the amino (-NH₂) and amine (-NH) groups. |

| C=O Stretch | 1700 - 1750 | Stretching of the two carbonyl groups in the ring. |

| N-H Bend | 1600 - 1650 | Bending vibration of the amino and amine groups. |

| Triazine Ring Vibrations | 1400 - 1550 | Stretching and deformation modes of the triazine ring structure. |

The integration of these in silico predictions provides a comprehensive spectroscopic profile of this compound, aiding in its identification and structural elucidation.

Supramolecular Chemistry and Advanced Materials Applications of 6 Amino 1,3,5 Triazinane 2,4 Dione Derivatives

Investigation of Hydrogen Bonding and Cooperativity Effects in Self-Assembly

The self-assembly of 6-amino-1,3,5-triazinane-2,4-dione derivatives is largely governed by hydrogen bonding and cooperativity effects. The arrangement of hydrogen bond donors and acceptors on the triazine ring facilitates the formation of well-defined supramolecular structures. nih.gov

Key Research Findings:

Hydrogen-Bonded Networks: Derivatives of 2,4-diamino-1,3,5-triazine have been shown to form varied hydrogen-bonded networks, ranging from pseudo-honeycomb structures to corrugated rosette layers, depending on the substituents. rsc.org

Cooperativity in Self-Assembly: Cooperativity is a crucial factor in the formation of stable, one-dimensional supramolecular polymers. tue.nl In systems analogous to triazine derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), the cooperative mechanism is attributed to threefold intermolecular hydrogen bonding. tue.nl The degree of cooperativity can be tuned by modifying the molecular structure, which affects the strength of these hydrogen bonds. tue.nl

Solvent Influence: The self-assembly process is sensitive to the solvent environment. For instance, linear 1,3,5-triazine (B166579) oligomers can form homoduplexes in chloroform (B151607) solution through multiple hydrogen bonds, with the stability of these assemblies influenced by the linker connecting the triazine units. nih.gov

Local Effects: Studies on the self-assembly of molecules at liquid/solid interfaces suggest that cooperativity is a local effect, arising from the collective behavior of interacting molecules. nih.gov This principle is fundamental to understanding the formation of self-assembled molecular networks. nih.gov

Interactive Data Table: Self-Assembly Characteristics of Triazine Derivatives

| Derivative Type | Intermolecular Interactions | Resulting Supramolecular Structure | Reference |

| 2,4-Diamino-1,3,5-triazines | N-H···N hydrogen bonds | Pseudo-honeycomb networks, corrugated rosette layers | rsc.org |

| Linear 1,3,5-triazine oligomers | Multiple hydrogen bonds | Homoduplexes | nih.gov |

| Branched melamine (B1676169) oligomers | Hydrogen-bonded rosettes with complementary molecules | Rosette assemblies | nih.gov |

Design and Synthesis in Crystal Engineering

Crystal engineering principles are employed to design and synthesize this compound derivatives with specific solid-state structures and properties. The predictable nature of hydrogen bonding in these systems allows for the rational design of crystalline materials.

Key Research Findings:

Retrosynthetic Approach: A retrosynthetic approach can be used to design non-centrosymmetric crystal structures with potential for nonlinear optical (NLO) applications. acs.org This has been demonstrated with 2,4,6-triaryloxy-1,3,5-triazines, which form quasi-trigonal networks. acs.org

Hydrogen-Bonded Dimers: In the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazine methanol (B129727) solvate, centrosymmetric dimeric associations are formed through N—H(amino)⋯N(ring) hydrogen bonds, leading to the formation of planar molecular tapes. nih.gov

Photochromic Systems: By combining non-photoactive organic molecules like tris(4-pyridiniumyl)-1,3,5-triazine and benzenetetracarboxylate ions, it is possible to construct new photochromic supramolecular systems through self-assembly. rsc.org The strong intermolecular forces in these mixed crystals enable contact electron transfer, leading to reversible color changes upon light irradiation. rsc.org

Synthesis of Derivatives: The synthesis of various triazine derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.com Sequential and controlled nucleophilic substitution of the chlorine atoms allows for the introduction of different functional groups, leading to a diverse range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. mdpi.comresearchgate.net

Interactive Data Table: Crystal Engineering of Triazine Derivatives

| Derivative System | Design Principle | Key Structural Feature | Potential Application | Reference |

| 2,4,6-Triaryloxy-1,3,5-triazines | Retrosynthesis for non-centrosymmetry | Quasi-trigonal networks | Nonlinear Optics (NLO) | acs.org |

| 2,4-Diamino-6-methyl-1,3,5-triazine | Hydrogen-bonded dimer formation | Planar molecular tapes | - | nih.gov |

| Tris(4-pyridiniumyl)-1,3,5-triazine + Benzenetetracarboxylate | Self-assembly of non-photoactive components | Mixed crystal with strong intermolecular forces | Photochromic materials | rsc.org |

Applications in Polymer Science and Engineering

The 1,3,5-triazine scaffold is a valuable building block in polymer science, leading to the development of materials with high thermal and chemical stability, tunable porosity, and a high nitrogen content. rsc.orgeurekaselect.com These properties make them suitable for a wide range of applications. rsc.orgeurekaselect.com

Key Research Findings:

Covalent Organic Polymers (COPs) and Frameworks (COFs): Triazine-based COPs and COFs are a significant subclass of porous organic materials. rsc.orgacs.org They are typically synthesized from triazine or nitrile-containing precursors and are known for their high surface area and stability in both organic and aqueous media. rsc.org

Catalysis: Due to their tunable porous structures and high nitrogen content, triazine-based polymers are excellent candidates for heterogeneous catalysis. eurekaselect.comrsc.org They can act as catalysts or catalyst supports for various organic transformations. eurekaselect.com

Adsorption and Separation: The porous nature and π-electron-rich network of triazine-based polymers make them effective materials for the adsorption of various substances, including dyes and sulfur compounds from fuel. mdpi.comacs.org

Liquid Crystalline Properties: Triazine units can be incorporated into macromolecules to create liquid crystalline materials. For example, a tri-armed organic material with triazine units at the core and periphery, when mixed with 4-dodecyloxybenzoic acid, exhibits mesomorphic properties. nih.gov

Role in Prebiotic Chemistry Research: Triazine Formation from Simple Precursors

Research in prebiotic chemistry explores the abiotic origins of life's building blocks. Simple molecules, believed to be present on early Earth, are investigated for their potential to form more complex structures, including the triazine ring.

Key Research Findings:

One-Carbon Precursors: Most prebiotic chemical pathways start from simple one-carbon feedstock molecules such as formaldehyde (B43269), hydrogen cyanide (HCN), and formamide. nih.gov These highly reactive compounds, along with ammonia (B1221849) and water, are considered the fundamental ingredients for building the molecular complexity of life. nih.gov

Sugar Synthesis from HCN: Simple sugars like glycolaldehyde (B1209225) and glyceraldehyde, which are essential for the synthesis of ribonucleotides, can be formed from hydrogen cyanide under UV irradiation in the presence of cyanometallates. nih.gov This process demonstrates a plausible prebiotic route to key biological precursors. nih.gov

Adenine from HCN Polymerization: The synthesis of adenine, a nucleobase, can be achieved through the polymerization of five molecules of hydrogen cyanide, a process that can be initiated by photons. youtube.com

Environmental Chemistry Research: Interactions in Aqueous Systems

The behavior of triazine compounds in aqueous environments is a significant area of research, particularly concerning their interactions with other substances and their potential for environmental remediation.

Key Research Findings:

Interaction with Hydrogen Sulfide (B99878): The reaction between triazine and hydrogen sulfide (H₂S) in aqueous solution is pH-dependent. nih.gov At a pH between 5.58 and 7.73, the major product is thiadiazine. nih.gov However, at lower pH values (3.02-3.69), thiadiazine can be converted to other products. nih.gov Under basic conditions (pH 8.45-9.43), triazine can undergo hydrolysis. nih.gov

Adsorption by Porous Polymers: Triazine-based porous organic polymers have shown excellent performance in removing dyes from water. mdpi.com These materials can effectively adsorb both anionic dyes like methyl orange and cationic dyes such as methylene (B1212753) blue. mdpi.com

Soil Interactions: The interactions of triazine herbicides with soil components are complex and involve various mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions. researchgate.net

Development of Novel Functional Materials Based on Triazine Scaffolds

The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry and materials science due to its synthetic accessibility and the diverse functionalities that can be introduced. mdpi.comrsc.org This has led to the development of a wide array of novel functional materials.

Key Research Findings:

Diverse Biological Activities: Triazine derivatives have been explored for a multitude of biological applications, including as anticancer, anti-inflammatory, and antiviral agents. rsc.orgresearchgate.net

Targeting Adenosine (B11128) Receptors: Novel 1,3,5-triazine derivatives have been designed and synthesized to target human adenosine receptors, which play a role in various physiological processes and diseases. nih.gov

Fluorescent Materials: A tri-s-triazine-based porous organic polymer has been developed that exhibits fluorescence quenching upon the addition of dibenzothiophene, suggesting its potential application in sensing. acs.org

Metabolic Stability: Certain 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have shown resistance to metabolic processes like O-glucuronidation, which is a desirable property for the development of therapeutic agents. nih.gov

Interconversion Pathways and Relationships with Other Triazine Compounds

Hydrolytic Transformations of Melamine (B1676169) and Related Triazines

6-Amino-1,3,5-triazinane-2,4-dione (ammelide) is a key intermediate in the hydrolytic degradation pathway of melamine. This process involves the sequential replacement of amino groups with hydroxyl groups on the s-triazine ring. The hydrolysis is a stepwise transformation that proceeds as follows:

Melamine → Ammeline (B29363) → Ammelide (B29360) → Cyanuric Acid

Initially, melamine, with its three amino groups, undergoes hydrolysis to form ammeline, which has two amino groups and one hydroxyl group. wikipedia.org This reaction is the first step in the breakdown of melamine. wikipedia.org Further hydrolysis of ammeline results in the formation of ammelide (this compound), which possesses one amino group and two hydroxyl groups. wikipedia.orgresearchgate.net The final step in this pathway is the hydrolysis of ammelide to cyanuric acid, a compound with three hydroxyl groups. researchgate.netresearchgate.net

This hydrolytic cascade can be influenced by factors such as pH and temperature. For instance, studies have shown that both acidic and alkaline conditions can catalyze the hydrolysis of melamine and its derivatives, lowering the required temperature for the reactions to proceed. researchgate.net Research has indicated that the hydrolysis of melamine, ammeline, ammelide, and cyanuric acid are all first-order reactions. researchgate.net Ammeline and ammelide are not only metabolites but can also be present as impurities in industrial melamine production. researchgate.netbesjournal.com

The pathway underscores the progressive deamination and hydroxylation of the triazine ring, demonstrating a clear chemical relationship between these compounds.

Enzymatic and Catalytic Conversion Studies

The conversion of melamine and its derivatives, including the formation and further transformation of ammelide, can be facilitated by both enzymatic and catalytic processes.

Enzymatic Conversion:

Microbial enzymes play a significant role in the biodegradation of melamine in the environment. Several bacterial strains have been identified that can degrade melamine through the same hydrolytic pathway mentioned earlier, utilizing it as a source of nitrogen. For example, Nocardioides sp. strain ATD6 has been shown to degrade melamine to cyanuric acid via the intermediates ammeline and ammelide. nih.gov Similarly, bacterial consortia have demonstrated the ability to mineralize melamine, with ammelide being a key intermediate in the process. nih.govresearchgate.net

Enzymes belonging to the amidohydrolase superfamily are particularly important in this process. google.com Specific enzymes such as melamine deaminase, s-triazine hydrolase, and hydroxyatrazine hydrolase are involved in the stepwise conversion of melamine to ammeline and subsequently to ammelide. google.com In some cases, the transformation of urea (B33335) to ammonia (B1221849) has been identified as the rate-limiting step in the complete degradation of melamine by certain bacteria. researchgate.net

Catalytic Conversion:

Various catalysts have been studied for the conversion of triazine compounds. Alumina (Al2O3) has been shown to catalyze the hydrolysis of s-triazine compounds, including the cleavage of the triazine ring at elevated temperatures. While not specific to ammelide formation, this indicates the potential for catalytic routes in triazine transformations.

The degradation of melamine-formaldehyde resins, a common industrial plastic, can be achieved under relatively mild conditions (180 °C) using methanesulfonic acid in a tetrahydrofuran-water system, yielding cyanuric acid as the main product, which implies the transient formation of ammelide. rsc.org Furthermore, catalyst-free processes using Schiff base chemistry have been developed to create microporous polymer networks from melamine, showcasing alternative chemical transformation pathways for triazines. nih.gov

Comparative Analysis with Ammeline, Cyanuric Acid, and Isocytosine

Ammelide's chemical nature is best understood when compared to its structurally related triazine and pyrimidine (B1678525) analogs.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Structure Description | Key Relationship to Ammelide |

| Ammelide | C3H4N4O2 | 128.09 | s-Triazine ring with one amino group and two hydroxyl/oxo groups. | |

| Ammeline | C3H5N5O | 127.10 | s-Triazine ring with two amino groups and one hydroxyl/oxo group. | Precursor in the hydrolysis pathway to ammelide. wikipedia.org |

| Cyanuric Acid | C3H3N3O3 | 129.07 | s-Triazine ring with three hydroxyl/oxo groups. | Product of ammelide hydrolysis. researchgate.net |

| Isocytosine | C4H5N3O | 111.10 | Pyrimidine ring with one amino group and one hydroxyl/oxo group. | A structural analog with a pyrimidine instead of a triazine ring. |

Structural and Functional Comparison:

Ammeline vs. Ammelide: Ammeline is the direct hydrolytic precursor to ammelide. wikipedia.org It possesses one more amino group and one less hydroxyl group than ammelide. This structural difference accounts for their distinct chemical properties and positions in the degradation pathway.

Cyanuric Acid vs. Ammelide: Cyanuric acid represents the final product of the complete hydrolysis of the amino groups from the triazine ring, containing only hydroxyl groups. researchgate.net It is the successor to ammelide in the hydrolytic sequence.

Isocytosine vs. Ammelide: Isocytosine is a pyrimidine base, a six-membered ring with two nitrogen atoms, whereas ammelide is a triazine, containing three nitrogen atoms in its ring. Both contain an amino group and keto/hydroxyl functionality, which can lead to interesting comparative studies in areas like hydrogen bonding and molecular recognition, although they belong to different classes of heterocyclic compounds.

The key distinction lies in the number of amino and hydroxyl substituents on the triazine ring for ammeline, ammelide, and cyanuric acid, which dictates their chemical properties and their sequential relationship in hydrolytic transformations. Isocytosine, while functionally similar in some respects, differs fundamentally in its core heterocyclic structure.

Analytical Methodologies for the Detection and Quantification of Triazine Metabolites in Research Contexts

The accurate detection and quantification of ammelide and other triazine metabolites are crucial for studying their environmental fate, role in biological systems, and presence as impurities in commercial products. A variety of sophisticated analytical techniques are employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying triazine compounds. tandfonline.comnih.gov It can be coupled with various detectors, such as a photodiode array (PDA) detector for high-concentration samples or, more commonly, a mass spectrometer for higher sensitivity and specificity. waters.com

Gas Chromatography (GC): GC is another powerful tool for the analysis of triazine herbicides and their metabolites. nih.gov For volatile compounds or those that can be derivatized to become volatile, GC provides excellent separation.

Mass Spectrometry (MS) Detection:

Tandem Mass Spectrometry (MS/MS): Coupling liquid chromatography or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) is the gold standard for the trace analysis of triazine metabolites. besjournal.comnih.govresearchgate.net This technique offers very high sensitivity and selectivity, allowing for the confident identification and quantification of compounds like ammelide even in complex matrices such as food, water, and biological samples. besjournal.comnih.govresearchgate.net Isotope dilution methods, where isotopically labeled internal standards are used, are often employed to achieve the most accurate quantification. nih.govresearchgate.net

Sample Preparation:

Effective analysis often requires a sample preparation step to extract and concentrate the analytes from the sample matrix.

Solid-Phase Extraction (SPE): SPE is a common technique used to clean up samples and isolate triazine compounds from interfering substances. tandfonline.comresearchgate.net Different sorbents, such as carbon-based materials or ion-exchange resins, can be used depending on the specific properties of the analytes. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): This is a classic extraction method that can also be applied for the separation of triazine metabolites.

These analytical methodologies enable researchers to study the intricate pathways of triazine metabolism and ensure the safety of food and environmental resources.

Emerging Research Avenues and Future Directions

Exploration of Unconventional Synthetic Strategies

While established methods for synthesizing 6-Amino-1,3,5-triazinane-2,4-dione and its derivatives exist, researchers are actively exploring more efficient and novel synthetic routes. iiserpune.ac.in The development of new synthetic methodologies is crucial for accessing a wider range of derivatives with potentially enhanced properties. nih.gov

One area of focus is the development of one-pot, multi-component reactions, which offer advantages in terms of efficiency and atom economy. arkat-usa.org Microwave-assisted organic synthesis is another promising approach that can accelerate reaction times and improve yields. arkat-usa.org Furthermore, solid-phase synthesis techniques are being investigated for the combinatorial generation of 6-amino-2,4-dioxo-3,4-dihydro-1,3,5-triazine libraries, enabling the rapid production of diverse compounds for screening. nih.gov The use of novel catalytic systems, such as gold/silver catalysis for N-glycosylation, is also being explored to overcome challenges associated with traditional methods. iiserpune.ac.in

Table 1: Comparison of Synthetic Strategies

| Synthetic Strategy | Description | Advantages |

| Conventional Synthesis | Stepwise formation of the triazine ring and subsequent modifications. researchgate.net | Well-established and understood. |

| One-Pot, Multi-Component Reactions | Combining multiple reactants in a single vessel to form the final product in a single step. arkat-usa.org | Increased efficiency, reduced waste, and simplified procedures. arkat-usa.org |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to heat the reaction mixture. arkat-usa.org | Faster reaction times, higher yields, and often milder reaction conditions. arkat-usa.org |

| Solid-Phase Synthesis | The synthesis of compounds on a solid support, allowing for easy purification and automation. nih.gov | Amenable to high-throughput synthesis and library generation. nih.gov |

| Novel Catalytic Systems | Employing new catalysts to facilitate reactions that are otherwise difficult or inefficient. iiserpune.ac.in | Can overcome limitations of traditional methods and provide access to new chemical space. iiserpune.ac.in |

Advanced Mechanistic Insights into Complex Reaction Networks

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic routes and designing new reactions. The hydrolysis of the related compound 5-azacytidine (B1684299), which can degrade to 5-azacytosine (B16484), has been studied to understand its stability and degradation pathways. nih.govnih.gov These studies have revealed a complex, pH-dependent hydrolysis process. nih.gov

Researchers are utilizing advanced analytical techniques, such as high-pressure liquid chromatography (HPLC) and 13C-NMR spectroscopy, to elucidate the kinetics and mechanisms of these reactions. nih.gov Such studies have confirmed the reversible ring-opening of the triazine ring and the formation of intermediates. nih.gov Computational studies are also being employed to model reaction pathways and predict the stability of intermediates and transition states.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research, and their application to the study of this compound and its analogs holds significant promise. researchgate.net AI and ML algorithms can be trained on large datasets of chemical information to predict various properties, including reaction outcomes, biological activity, and physicochemical characteristics. researchgate.net

For instance, machine learning models can be developed to predict the inhibitory activity of triazine derivatives against specific biological targets. nih.gov This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. researchgate.net Furthermore, AI can be used to design novel synthetic routes and optimize reaction conditions, leading to more efficient and sustainable chemical processes. youtube.com The integration of AI with high-throughput screening technologies has the potential to rapidly expand the known chemical space of triazine derivatives.

Rational Design of Next-Generation Supramolecular Systems

The unique structure of this compound, with its hydrogen bond donors and acceptors, makes it an excellent building block for the construction of supramolecular assemblies. rsc.org These organized structures, held together by non-covalent interactions, can exhibit novel properties and functions.

Researchers are exploring the use of this compound and its derivatives to create complex supramolecular architectures, such as rosettes and tapes, through self-assembly. rsc.org The ability to control the self-assembly process by modifying the substituents on the triazine ring opens up possibilities for designing materials with tailored properties. These supramolecular systems could find applications in areas such as drug delivery, sensing, and catalysis.

Unexplored Applications in Niche Chemical and Material Science Fields

Beyond its established roles, this compound and its derivatives are being investigated for a range of niche applications in chemistry and materials science. For example, triazine derivatives are being explored as corrosion inhibitors, where they can form a protective layer on metal surfaces.

In the field of materials science, the incorporation of triazine-based compounds into polymers can enhance their properties, such as thermal stability and flame retardancy. The dithio-analogue, 6-Amino-1,3,5-triazinane-2,4-dithione, has been investigated for its potential in medical device manufacturing. Furthermore, the unique electronic properties of triazine derivatives make them potential candidates for use in organic electronic devices. As research continues, it is likely that even more novel applications for this versatile class of compounds will be discovered.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-amino-1,3,5-triazinane-2,4-dione, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, reacting aminoguanidine salts with aldehydes under acidic conditions (e.g., H₂SO₄) followed by dehydration and cyclization steps . However, challenges include the use of toxic solvents (e.g., formaldehyde), long reaction times, and low yields in catalyst-free conditions . Alternative routes, such as employing Brønsted or Lewis acids (e.g., FeCl₃·6H₂O), have improved efficiency but require optimization for scalability .

Q. How are structural and purity characteristics of 6-amino-1,3,5-triazinane derivatives validated?

- Methodological Answer : Characterization relies on a combination of:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH₂ groups at positions 2 and 4) .

- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .

- X-ray Crystallography : Resolves ambiguities in tautomeric forms or stereochemistry .

Q. What structure-activity relationships (SARs) are critical for modulating biological activity in triazinane derivatives?

- Methodological Answer : Key SARs include:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the aryl ring enhance antimicrobial activity by increasing electrophilicity .

- Hydrogen Bonding : NH₂ groups at positions 2 and 4 are essential for target binding (e.g., bacterial enzymes) .

- Table : Example SAR Data from Antimicrobial Studies

| Substituent (Position 6) | MIC (µg/mL) E. coli |

|---|---|

| 4-Fluorophenyl | 8.2 |

| 4-Chlorophenyl | 6.5 |

| 4-Methoxyphenyl | 12.1 |

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and sustainability?

- Methodological Answer : Strategies include:

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce reaction time and temperature .

- Solvent-Free Conditions : Explore mechanochemical synthesis to eliminate toxic solvents .

- Flow Chemistry : Implement continuous processes for better control over cyclization steps .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

- Methodological Answer : Contradictions may arise from:

- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines. Standardize protocols using factorial design (e.g., 2^3 designs to test variables) .

- Compound Stability : Conduct stability studies (e.g., HPLC monitoring) to rule out degradation during assays .

- Target Specificity : Use computational docking (e.g., AutoDock Vina) to verify binding consistency across homologs .

Q. What computational tools are effective for predicting novel applications (e.g., antileukemic activity)?

- Methodological Answer :

- 3D-QSAR Modeling : Correlate substituent properties (e.g., logP, polarizability) with activity data to design analogs .

- Molecular Dynamics (MD) : Simulate interactions with targets (e.g., DNA topoisomerases) to prioritize synthesis .

- AI-Driven Platforms : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for in silico optimization .

Q. How can theoretical frameworks guide the design of triazinane-based enzyme inhibitors?

- Methodological Answer :

- Transition State Mimicry : Use density functional theory (DFT) to model transition states of enzymatic reactions (e.g., hydrolases) and align triazinane core geometry .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using software like Schrödinger .

Data-Driven Research Challenges

Q. What methodologies address low reproducibility in triazinane synthesis?

- Methodological Answer :

- Robotic Synthesis Platforms : Automate reaction parameter adjustments (e.g., temperature, stoichiometry) for consistency .

- Open-Source Data Sharing : Contribute to repositories like PubChem to benchmark results against published protocols .

Q. How can researchers integrate multi-omics data to explore off-target effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.